1-NM-PP1

Catalog No.
S548118
CAS No.
172889-26-8
M.F
C16H19N5
M. Wt
281.36 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-NM-PP1

CAS Number

172889-26-8

Product Name

1-NM-PP1

IUPAC Name

1-tert-butyl-3-(4-methylphenyl)pyrazolo[3,4-d]pyrimidin-4-amine

Molecular Formula

C16H19N5

Molecular Weight

281.36 g/mol

InChI

InChI=1S/C16H19N5/c1-10-5-7-11(8-6-10)13-12-14(17)18-9-19-15(12)21(20-13)16(2,3)4/h5-9H,1-4H3,(H2,17,18,19)

InChI Key

ZVPDNRVYHLRXLX-UHFFFAOYSA-N

SMILES

Array

solubility

Soluble in DMSO

Synonyms

PP1; PP 1; PP1.

Canonical SMILES

CC1=CC=C(C=C1)C2=NN(C3=NC=NC(=C23)N)C(C)(C)C

The exact mass of the compound 1-(tert-Butyl)-3-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine is 281.16405 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The United Nations designated GHS hazard class pictogram is Acute Toxic, and the GHS signal word is DangerThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

1-NM-PP1 (associated with CAS: 172889-26-8 / 221244-14-0) is a cell-permeable, C3-derivatized pyrazolo[3,4-d]pyrimidine analog of the broad-spectrum kinase inhibitor PP1. In procurement and material selection, it is primarily sourced for mainstream laboratory workflows involving chemical genetics, acting as an 'orthogonal' inhibitor designed to selectively target analog-sensitive (AS) mutant kinases. By incorporating a bulky naphthylmethyl group, 1-NM-PP1 is sterically excluded from the ATP-binding pocket of wild-type kinases, which typically possess large gatekeeper residues. This structural modification allows researchers to achieve highly specific, nanomolar inhibition of engineered kinases (such as v-Src-as1, c-Fyn-as1, and Cdk2-as1) without disrupting endogenous kinome activity, making it a critical reagent for ensuring assay reproducibility when deconvoluting complex intracellular signaling pathways [1].

Substituting 1-NM-PP1 with the parent compound PP1 or closely related bulky analogs (such as 1-NA-PP1 or 3-MB-PP1) compromises experimental integrity and target selectivity. The parent PP1 lacks the C3-naphthylmethyl 'bump' and indiscriminately inhibits wild-type Src-family kinases at single-digit nanomolar concentrations, destroying the orthogonality required for AS-kinase models [1]. Furthermore, substituting 1-NM-PP1 with other bumped analogs like 1-NA-PP1 (which lacks the methylene bridge) alters the rotational flexibility of the bulky substituent. This slight geometric difference drastically shifts binding kinetics depending on the specific gatekeeper mutation; for instance, 1-NM-PP1 is exceptionally potent against Cdc28-as1, whereas 1-NA-PP1 is required for optimal inhibition of PINK1-as models [2]. Consequently, procurement must be strictly matched to the specific steric requirements of the engineered kinase pocket to prevent assay failure.

Orthogonal Selectivity: Mutant vs. Wild-Type v-Src

The primary procurement driver for 1-NM-PP1 is its extreme selectivity for mutant kinases over wild-type variants. Quantitative assays demonstrate that 1-NM-PP1 inhibits the engineered v-Src-as1 (I338G mutation) with an IC50 of 4.2 to 4.3 nM. In stark contrast, its IC50 for wild-type v-Src is 28,000 nM (28 µM) . This ~6,500-fold selectivity window ensures that the inhibitor acts purely on the target allele without off-target kinome suppression.

Evidence DimensionInhibitory Potency (IC50)
Target Compound Data4.2 - 4.3 nM (against v-Src-as1)
Comparator Or Baseline28,000 nM (against wild-type v-Src)
Quantified Difference~6,500-fold higher selectivity for the mutant kinase
ConditionsIn vitro kinase activity assay

This massive selectivity margin is essential for researchers needing to isolate the function of a single kinase within a complex cellular environment without broad-spectrum toxicity.

Laboratory Workflow Fit: 1-NM-PP1 vs. Parent PP1 Off-Target Profiling

Procuring the parent compound PP1 instead of 1-NM-PP1 results in a catastrophic loss of assay reproducibility and orthogonality in laboratory workflows. PP1 is a potent pan-Src inhibitor that hits wild-type Lck and Fyn with IC50 values of 5 nM and 6 nM, respectively. By adding the bulky C3-naphthylmethyl group, 1-NM-PP1 is sterically excluded from these wild-type pockets, shifting the IC50 for wild-type c-Fyn to 1,000 nM (1.0 µM) .

Evidence DimensionWild-Type Kinase Inhibition (IC50)
Target Compound Data1,000 nM (1-NM-PP1 against WT c-Fyn)
Comparator Or Baseline6 nM (PP1 against WT c-Fyn)
Quantified Difference~166-fold reduction in off-target wild-type inhibition
ConditionsCell-free kinase assay

Demonstrates why the chemically modified 1-NM-PP1 is strictly required over the cheaper parent compound to maintain purity-linked usability in allele-specific signaling research.

Model-Specific Potency: 1-NM-PP1 vs. 1-NA-PP1

Bulky PP1 analogs are not universally interchangeable in laboratory workflows. The presence of a methylene bridge in 1-NM-PP1 (absent in 1-NA-PP1) alters its binding fit, directly impacting assay reproducibility depending on the target. For the yeast Cdk1 analog-sensitive model (Cdc28-as1), 1-NM-PP1 is exceptionally potent, achieving an IC50 of 2 nM (0.002 µM) [1]. Conversely, in PINK1-as models, 1-NM-PP1 shows poor efficacy (IC50 = 8.3 µM), where 1-NA-PP1 is preferred (IC50 = 165 nM) [2].

Evidence DimensionModel-Specific Potency (IC50)
Target Compound Data2 nM (Cdc28-as1) / 8,300 nM (PINK1-as)
Comparator Or Baseline1-NA-PP1: 165 nM (PINK1-as)
Quantified Difference1-NM-PP1 is optimal for Cdc28-as1 but >50-fold less effective than 1-NA-PP1 for PINK1-as
ConditionsIn vitro kinase assays across different mutant models

Forces buyers to match the specific C3-modification (methylene vs. direct naphthyl attachment) to the exact geometry of their engineered kinase target to ensure workflow success.

Native Target Utility: Wild-Type PKD1 Inhibition

Although designed for mutant kinases, 1-NM-PP1 possesses unique utility as an inhibitor of native Protein Kinase D1 (PKD1). Profiling reveals that 1-NM-PP1 inhibits wild-type PKD1 with an IC50 of 138.7 nM. Furthermore, kinome scans against 300 protein kinases yielded a high Gini selectivity score of 0.67, confirming its viability as a selective wild-type PKD1 scaffold compared to highly promiscuous pan-kinase inhibitors [1].

Evidence DimensionWild-Type PKD1 Inhibition (IC50)
Target Compound Data138.7 nM
Comparator Or BaselineBroad kinome panel (300 kinases)
Quantified DifferenceHigh selectivity (Gini score 0.67) with >90% residual activity for closely related PKC isoforms
ConditionsTargeted kinase inhibitor library screen

Expands the procurement value of 1-NM-PP1 beyond chemical genetics, establishing it as a lead compound for native PKD1 inhibition in cancer research.

Chemical Genetic Deconvolution of Src-Family Kinases

Due to its ~6,500-fold selectivity for v-Src-as1 over wild-type v-Src, 1-NM-PP1 is the definitive procurement choice for researchers needing to acutely and reversibly silence specific Src-family kinases in vivo. It allows for the precise mapping of integrin signaling and cytoskeletal dynamics without the confounding off-target effects inherent to the parent PP1 [1].

Cell Cycle Synchronization via Cdk-as Inhibition

1-NM-PP1 is highly effective in cell cycle research utilizing analog-sensitive cyclin-dependent kinases. Its 2 nM potency against yeast Cdc28-as1 and ~50 nM potency against human Cdk7-as allows researchers to induce rapid, reversible G1/S phase arrest, providing a cleaner synchronization method than generic chemical inhibitors[2].

Targeted Inhibition of Native PKD1 in Oncology Models

Beyond mutant models, 1-NM-PP1 serves as a highly selective scaffold (IC50 = 138.7 nM) for inhibiting wild-type Protein Kinase D1 (PKD1). It is actively procured for investigating PKD1's role in prostate and pancreatic cancer cell proliferation, offering superior selectivity over promiscuous alternatives like IKK-16 [3].

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

2.8

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

1

Exact Mass

281.16404563 Da

Monoisotopic Mass

281.16404563 Da

Heavy Atom Count

21

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

SA2ND7EHY4

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory.;
H301 (100%): Toxic if swallowed [Danger Acute toxicity, oral];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Acute Toxic

Acute Toxic

Dates

Last modified: 08-15-2023
1: Turel MK, Moorthy RK, Sam GA, Samuel P, Murthy M, Babu KS, Rajshekhar V. Effect of pretreatment with a tyrosine kinase inhibitor (PP1) on brain oedema and neurological function in an automated cortical cryoinjury model in mice. J Clin Neurosci. 2013 Apr;20(4):593-6. doi: 10.1016/j.jocn.2012.06.009. Epub 2013 Feb 26. PubMed PMID: 23485404.
2: Bartscht T, Lehnert H, Gieseler F, Ungefroren H. The Src family kinase inhibitors PP2 and PP1 effectively block TGF-beta1-induced cell migration and invasion in both established and primary carcinoma cells. Cancer Chemother Pharmacol. 2012 Aug;70(2):221-30. doi: 10.1007/s00280-012-1904-0. Epub 2012 Jun 15. PubMed PMID: 22699812.
3: Ungefroren H, Sebens S, Groth S, Gieseler F, Fändrich F. The Src family kinase inhibitors PP2 and PP1 block TGF-beta1-mediated cellular responses by direct and differential inhibition of type I and type II TGF-beta receptors. Curr Cancer Drug Targets. 2011 May;11(4):524-35. PubMed PMID: 21395548.
4: Maeda M, Shintani Y, Wheelock MJ, Johnson KR. Src activation is not necessary for transforming growth factor (TGF)-beta-mediated epithelial to mesenchymal transitions (EMT) in mammary epithelial cells. PP1 directly inhibits TGF-beta receptors I and II. J Biol Chem. 2006 Jan 6;281(1):59-68. Epub 2005 Nov 1. PubMed PMID: 16267045.
5: Dickerson J, Sharp FR. Atypical antipsychotics and a Src kinase inhibitor (PP1) prevent cortical injury produced by the psychomimetic, noncompetitive NMDA receptor antagonist MK-801. Neuropsychopharmacology. 2006 Jul;31(7):1420-30. Epub 2005 Aug 17. PubMed PMID: 16123741.
6: Fujimoto E, Sato H, Nagashima Y, Negishi E, Shirai S, Fukumoto K, Hagiwara H, Hagiwara K, Ueno K, Yano T. A Src family inhibitor (PP1) potentiates tumor-suppressive effect of connexin 32 gene in renal cancer cells. Life Sci. 2005 Apr 22;76(23):2711-20. Epub 2005 Jan 28. PubMed PMID: 15792837.
7: Akiyama C, Yuguchi T, Nishio M, Tomishima T, Fujinaka T, Taniguchi M, Nakajima Y, Kohmura E, Yoshimine T. Src family kinase inhibitor PP1 reduces secondary damage after spinal cord compression in rats. J Neurotrauma. 2004 Jul;21(7):923-31. PubMed PMID: 15307904.

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